Human STING Agonist Potency (NF-κB Reporter)
3,6-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide activates human STING with an EC50 of 400 nM in the THP1-Dual NF-κB reporter assay (20-hr incubation, SEAP readout) [1]. This can be contextualized against DMXAA, which is reported to have no meaningful agonist activity at human STING, and against the clinical-stage non-CDN agonist MSA-2, which exhibits an EC50 of approximately 120 nM in a human STING binding assay [2][3]. Although a direct head-to-head study under identical conditions is not publicly available, the target compound's sub-micromolar human STING potency places it within approximately 3.3-fold of MSA-2's reported binding potency, while offering a structurally distinct benzofuran-oxadiazole scaffold versus MSA-2's benzothiophene core [3].
| Evidence Dimension | Human STING agonist potency (NF-κB pathway activation) |
|---|---|
| Target Compound Data | EC50: 400 nM (human THP1-Dual cells, NF-κB SEAP reporter, 20 hr incubation) |
| Comparator Or Baseline | DMXAA: inactive at human STING; MSA-2: EC50 ~120 nM (human STING competitive TR-FRET binding assay) |
| Quantified Difference | Target compound shows ~3.3-fold lower potency than MSA-2 in binding assay, but >250-fold greater human STING activity than DMXAA (inactive vs. EC50 400 nM) |
| Conditions | THP1-Dual NF-κB SEAP reporter assay (human monocytic cell line); 20-hr compound incubation |
Why This Matters
Demonstrates confirmed human STING engagement at sub-micromolar concentrations, addressing the critical human-vs-mouse selectivity liability that invalidated DMXAA for human therapeutic use.
- [1] BindingDB Entry BDBM50584868 (CHEMBL5086556). Agonist activity at STING in human THP1-Dual cells assessed as NF-kappaB reporter activation incubated for 20 hrs by quanti-blue SEAP reporter gene assay; EC50: 400 nM. View Source
- [2] Jaratlerdsiri, W., et al. (2024). 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. PubMed Central. View Source
- [3] BindingDB Entry BDBM50582523 (CHEMBL5086820). Binding affinity to human STING incubated for 60 mins measured by competitive TR-FRET assay; EC50: 102 nM. Tocris Bioscience. MSA-2 Product Page. View Source
